1-(5-Amino-2-bromophenyl)ethanone
Overview
Description
“1-(5-Amino-2-bromophenyl)ethanone” is an organic compound that consists of a benzene ring with a bromine atom and an amino group attached to it . It has a molecular weight of 214.06 and is commonly used as an intermediate in the synthesis of pharmaceuticals and organic compounds .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 1-(3-aminophenyl)ethanone with NBS in DMF at 25°C .Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H8BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3
. This indicates that the compound has a benzene ring with a bromine atom and an amino group attached to it. Chemical Reactions Analysis
The compound is likely to undergo electrophilic aromatic substitution, a common reaction for aromatic compounds . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
“this compound” is a white to yellow to brown solid . The compound’s storage temperature is room temperature .Scientific Research Applications
Pyrolysis Products Identification
- Pyrolysis of New Psychoactive Substances : A study on the pyrolysis products of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I, related compounds to 1-(5-Amino-2-bromophenyl)ethanone, highlighted the formation of various products under simulated 'meth pipe' scenarios. This research is significant for understanding the degradation and potential toxicological implications of these substances when exposed to heat (Texter et al., 2018).
Structural Analysis and Synthesis
- Hydrogen-Bonding Patterns in Enaminones : Research on hydrogen-bonding in enaminones, which include compounds like 1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, has been conducted. This study provides insight into molecular interactions and crystal structures which can be essential for designing new compounds and understanding their stability (Balderson et al., 2007).
- Novel Compound Synthesis : The synthesis of various derivatives of this compound and related compounds for potential use in pharmaceuticals and other applications. This includes the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives (Hessien et al., 2009).
Molecular Structure and Analysis
- Molecular Structure and Vibrational Assignments : A study explored the molecular structure and vibrational frequencies of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, providing insights into the physical and chemical characteristics of such compounds (Mary et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1-(5-amino-2-bromophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZIHAVVVVPFDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743354 | |
Record name | 1-(5-Amino-2-bromophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149914-98-7 | |
Record name | 1-(5-Amino-2-bromophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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